Product packaging for Quinoxaline, 6,6'-oxybis-(Cat. No.:CAS No. 70255-12-8)

Quinoxaline, 6,6'-oxybis-

Cat. No.: B5886915
CAS No.: 70255-12-8
M. Wt: 274.28 g/mol
InChI Key: JAFJXXPABSHVAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Quinoxaline, 6,6'-oxybis- (CAS 61551-82-4) is a specialized chemical reagent belonging to the quinoxaline family, a class of nitrogen-rich heterocyclic compounds known for their versatile functionalization and significant biological activities . This compound, with its specific molecular architecture, serves as a valuable building block in medicinal chemistry research, particularly in the development of novel therapeutic agents. The core quinoxaline scaffold is recognized for its broad spectrum of pharmacological properties, including documented antiviral , antibacterial , and anticancer activities . Researchers are exploring quinoxaline derivatives as potent inhibitors against various pathogens, including influenza and coronaviruses, by targeting viral proteins and disrupting replication cycles . Furthermore, the structural motif is under investigation for its anti-inflammatory properties, acting through the inhibition of key inflammatory modulators like cyclooxygenase (COX) and cytokines . The 6,6'-oxybis- derivative, with its extended structure, is of significant interest for synthesizing more complex molecules and for structure-activity relationship (SAR) studies aimed at optimizing efficacy and safety profiles . This product is intended for laboratory research purposes only. Please note: This product is strictly for research use and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H10N4O B5886915 Quinoxaline, 6,6'-oxybis- CAS No. 70255-12-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-quinoxalin-6-yloxyquinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10N4O/c1-3-13-15(19-7-5-17-13)9-11(1)21-12-2-4-14-16(10-12)20-8-6-18-14/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAFJXXPABSHVAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=CN=C2C=C1OC3=CC4=NC=CN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001312313
Record name Quinoxaline, 6,6′-oxybis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001312313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70255-12-8
Record name Quinoxaline, 6,6′-oxybis-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=70255-12-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Quinoxaline, 6,6′-oxybis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001312313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Derivatization of Quinoxaline, 6,6 Oxybis

Retrosynthetic Analysis of the Quinoxaline (B1680401), 6,6'-oxybis- (B12322964) Scaffold

A retrosynthetic analysis of Quinoxaline, 6,6'-oxybis- reveals that the core structure can be disconnected at the two quinoxaline ring systems. The most logical disconnection points are the C-N bonds forming the pyrazine (B50134) ring of each quinoxaline unit. This approach leads to two key precursor molecules: a tetra-amine and two equivalents of a 1,2-dicarbonyl compound. Specifically, the synthesis would involve the condensation of 4,4'-oxybis(1,2-phenylenediamine) with two molecules of a suitable α-dicarbonyl compound. This strategy forms the basis for the classical condensation approaches discussed in the following section.

Classical Condensation Strategies for Bis-Quinoxaline Formation

The traditional and most fundamental method for constructing the quinoxaline ring system is the condensation reaction between an o-phenylenediamine (B120857) and a 1,2-dicarbonyl compound. researchgate.netnih.gov This approach is directly applicable to the synthesis of bis-quinoxaline structures like Quinoxaline, 6,6'-oxybis-.

Reactions of Substituted o-Diamines with Dicarbonyl Precursors

The synthesis of Quinoxaline, 6,6'-oxybis- is achieved through the condensation of 4,4'-oxybis(1,2-phenylenediamine) with a suitable 1,2-dicarbonyl precursor. researchgate.netnih.gov The reaction typically proceeds by mixing the two reactants in a suitable solvent, often with acid catalysis to facilitate the cyclization. The choice of the dicarbonyl compound determines the substituents on the 2 and 3 positions of the resulting quinoxaline rings. For the parent Quinoxaline, 6,6'-oxybis- without further substitution on the pyrazine rings, glyoxal (B1671930) would be the appropriate dicarbonyl precursor.

Reactant 1Reactant 2Product
4,4'-oxybis(1,2-phenylenediamine)GlyoxalQuinoxaline, 6,6'-oxybis-
4,4'-oxybis(1,2-phenylenediamine)Benzil2,2',3,3'-Tetraphenyl-6,6'-oxybis(quinoxaline)

Optimization of Solvent Systems and Reaction Conditions

The efficiency of the condensation reaction can be significantly influenced by the choice of solvent and reaction conditions. researchgate.net Classical methods often employ refluxing ethanol (B145695) or acetic acid, which can require long reaction times of 2 to 12 hours and may result in moderate to good yields (34-85%). researchgate.net The use of acetic acid not only acts as a solvent but also as a catalyst for the condensation.

To improve reaction rates and yields, various solvent systems have been explored. A study on the synthesis of bis(quinoxalin-2-yl)phenoxy)alkanes or arenes investigated different solvents, including ethanol, dioxane, dichloromethane, acetonitrile, water, and DMF, as well as solvent-free conditions. researchgate.net The results indicated that ethanol was the optimal solvent in terms of both reaction time and yield. researchgate.net While the reaction proceeded in most solvents, the degree of conversion varied significantly. researchgate.net Under solvent-free conditions, the target molecule was formed, but in a very low yield. researchgate.net

Advanced Synthetic Approaches to Quinoxaline, 6,6'-oxybis- and Related Bis-Quinoxaline Structures

In recent years, significant efforts have been directed towards developing more efficient, sustainable, and environmentally friendly methods for quinoxaline synthesis. These advanced approaches often utilize catalytic systems and adhere to the principles of green chemistry.

Catalytic Systems in Quinoxaline Synthesis (e.g., Transition Metal Catalysis, Organocatalysis)

A variety of catalytic systems have been developed to promote the synthesis of quinoxalines, offering milder reaction conditions and improved yields. These include transition metal catalysts, organocatalysts, and other novel catalytic systems.

Transition Metal Catalysis : Various transition metal catalysts have been shown to be effective. For instance, a palladium-catalyzed reductive annulation of catechols and nitroarylamines provides a direct route to novel quinoxaline derivatives. rsc.org Copper-catalyzed reactions, such as the condensation of 2-iodoanilines, arylacetaldehydes, and sodium azide, also yield quinoxalines in good yields. organic-chemistry.org Nickel-based catalysts, like the NiBr2/1,10-phenanthroline system, have been successfully used for the synthesis of quinoxalines from 1,2-diamines. organic-chemistry.org Heteropolyoxometalates supported on alumina, such as AlCuMoVP and AlFeMoVP, have been employed as reusable catalysts for quinoxaline synthesis at room temperature. nih.gov

Organocatalysis : Organocatalysts provide a metal-free alternative for quinoxaline synthesis. Bioinspired ortho-quinone catalysts have been used for the oxidative synthesis of quinoxalines under mild conditions with oxygen as the terminal oxidant. organic-chemistry.org 1,4-Diazabicyclo[2.2.2]octane (DABCO) has been shown to efficiently catalyze the aerobic oxidation of deoxybenzoins to benzils, which can then be used in a one-pot synthesis of quinoxalines. organic-chemistry.org

Other Catalytic Systems : Iodine has been used as a catalyst in both conventional and microwave-assisted synthesis of quinoxalines. researchgate.netbioinfopublication.org Ammonium bifluoride has also been employed as a catalyst in aqueous ethanol, providing excellent yields of quinoxaline derivatives. nih.gov

Catalyst TypeExample CatalystReactantsKey Features
Transition MetalPalladiumCatechols, NitroarylaminesDirect synthesis, broad substrate scope rsc.org
Transition MetalCopper (CuI)2-Iodoanilines, Arylacetaldehydes, Sodium azideOne-pot, three-component reaction organic-chemistry.org
Transition MetalNickel (NiBr2/1,10-phenanthroline)1,2-Diamines, 2-NitroanilinesInexpensive, simple system organic-chemistry.org
Organocatalystortho-QuinonePrimary aminesMild conditions, uses oxygen as oxidant organic-chemistry.org
OrganocatalystDABCOBenzyl ketones, Aromatic 1,2-diaminesOne-pot synthesis organic-chemistry.org
OtherIodine1,2-Diamines, 1,2-DicarbonylsVersatile for different methods researchgate.netbioinfopublication.org
OtherAmmonium Bifluorideo-Phenylenediamine, 1,2-DicarbonylsMild conditions, excellent yields nih.gov

Green Chemistry Principles in Quinoxaline, 6,6'-oxybis- Synthesis (e.g., Microwave-Assisted, Aqueous Media)

The application of green chemistry principles to the synthesis of quinoxalines has led to the development of more sustainable and environmentally friendly methods. ekb.eg These approaches focus on reducing waste, using less hazardous solvents, and employing energy-efficient techniques. ekb.egresearchgate.net

Microwave-Assisted Synthesis : Microwave irradiation has emerged as a powerful tool for accelerating organic reactions. nih.gove-journals.in For quinoxaline synthesis, microwave-assisted methods offer significantly shorter reaction times, often reducing them from hours to minutes, and can lead to higher yields. e-journals.inresearchgate.netscispace.com Both solvent-free and solvent-based microwave-assisted syntheses have been reported. e-journals.inresearchgate.netscispace.com For instance, the condensation of o-phenylenediamine with dicarbonyl compounds can be achieved in minutes under microwave irradiation, with excellent yields. e-journals.in Microwave-assisted synthesis has also been applied to the preparation of bis-quinoxaline derivatives. tandfonline.com

Aqueous Media : The use of water as a solvent is a key aspect of green chemistry. researchgate.net Several methods for synthesizing quinoxalines in aqueous media have been developed, often with the aid of a catalyst. researchgate.netbioinfopublication.orgresearchgate.net Tetraethylammonium bromate (B103136) has been used as a mediator for the efficient synthesis of quinoxalines in water, offering short reaction times and high yields. researchgate.netbioinfopublication.org The use of a recyclable ionic liquid, [C8dabco]Br, as a catalyst in water also provides a green and efficient route to quinoxalines. researchgate.net Catalyst-free protocols in water have also been demonstrated, for example, by heating diamines and phenacyl bromides in water at 80 °C. nih.gov

Green Chemistry ApproachConditionsAdvantages
Microwave-AssistedSolvent-free or with minimal solventRapid reaction times, high yields, cleaner reactions e-journals.inresearchgate.netscispace.com
Aqueous MediaWater as solvent, often with a catalystEnvironmentally benign, easy workup researchgate.netbioinfopublication.orgresearchgate.net

Advanced Spectroscopic and Analytical Characterization for Elucidating Structure Property Relationships

Spectroscopic Probes of Electronic and Molecular Structure

Spectroscopic techniques are fundamental in elucidating the intricate details of the electronic and molecular structure of "Quinoxaline, 6,6'-oxybis-". These methods provide insights into the connectivity of atoms, the nature of chemical bonds, and the behavior of electrons within the molecule.

High-Resolution Nuclear Magnetic Resonance Spectroscopy for Structural Confirmation and Dynamics

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural confirmation of "Quinoxaline, 6,6'-oxybis-". Both ¹H and ¹³C NMR would provide a detailed map of the chemical environment of each atom.

In the ¹H NMR spectrum of the parent quinoxaline (B1680401), the protons on the heterocyclic ring appear as distinct signals. For "Quinoxaline, 6,6'-oxybis-", the protons on the quinoxaline units are expected to show chemical shifts influenced by the ether linkage. The symmetry of the molecule would lead to a simplified spectrum compared to an unsymmetrically substituted derivative. The protons on the phenyl rings of the oxybis moiety will also give characteristic signals in the aromatic region.

The ¹³C NMR spectrum will complement the ¹H NMR data, showing distinct signals for each carbon atom in the molecule. The carbons of the quinoxaline rings and the phenyl rings of the ether linkage would be readily identifiable. The carbon atom directly bonded to the oxygen bridge (C-6 and C-6') would exhibit a characteristic downfield shift due to the electronegativity of the oxygen atom.

Dynamic NMR studies could also be employed to investigate any conformational changes or restricted rotations around the C-O-C ether bond, which might be temperature-dependent.

Table 1: Expected ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for the Quinoxaline Moiety in "Quinoxaline, 6,6'-oxybis-" (Note: These are estimated values based on known data for quinoxaline and related structures.)

Atom Expected ¹H Chemical Shift (ppm) Expected ¹³C Chemical Shift (ppm)
H-2, H-3~8.8C-2, C-3: ~145
H-5, H-8~8.1C-5, C-8: ~130
H-7~7.7C-7: ~130
C-6-C-6: ~150-160
C-4a, C-8a-C-4a, C-8a: ~142

Advanced Vibrational Spectroscopy (e.g., Raman, FT-IR) for Functional Group Analysis and Intermolecular Interactions

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups and intermolecular interactions within "Quinoxaline, 6,6'-oxybis-". researchgate.netsphinxsai.com

The FT-IR and Raman spectra would be characterized by several key vibrational modes. The C-H stretching vibrations of the aromatic rings are expected in the 3100-3000 cm⁻¹ region. scialert.net The C=N and C=C stretching vibrations of the quinoxaline rings would appear in the 1650-1450 cm⁻¹ range. scialert.net A crucial feature would be the asymmetric and symmetric stretching vibrations of the C-O-C ether linkage, which are typically observed in the 1250-1050 cm⁻¹ region.

Analysis of the vibrational spectra can also provide insights into intermolecular interactions in the solid state, such as π-π stacking between the quinoxaline rings, which would be reflected in shifts of the corresponding vibrational bands. scholaris.ca

Table 2: Characteristic Vibrational Frequencies for "Quinoxaline, 6,6'-oxybis-" (Note: These are expected ranges based on literature values for quinoxaline and diaryl ethers.)

Vibrational Mode Expected Wavenumber (cm⁻¹) Technique
Aromatic C-H Stretch3100-3000FT-IR, Raman
C=N Stretch1620-1580FT-IR, Raman
C=C Stretch (Aromatic)1600-1450FT-IR, Raman
Asymmetric C-O-C Stretch1270-1200FT-IR
Symmetric C-O-C Stretch1070-1020Raman
C-H Out-of-Plane Bending900-675FT-IR

Electronic Absorption and Emission Spectroscopy for Understanding Photophysical Transitions

Electronic absorption (UV-Vis) and emission (fluorescence) spectroscopy are employed to study the photophysical properties of "Quinoxaline, 6,6'-oxybis-", which are governed by electronic transitions between different energy levels. scholaris.ca

The UV-Vis absorption spectrum of "Quinoxaline, 6,6'-oxybis-" is expected to show characteristic bands corresponding to π-π* and n-π* transitions within the quinoxaline chromophores. scholaris.caresearchgate.netresearchgate.net The presence of the ether linkage and the extended conjugation might lead to a red-shift in the absorption maxima compared to the parent quinoxaline molecule.

Upon excitation with an appropriate wavelength of light, "Quinoxaline, 6,6'-oxybis-" may exhibit fluorescence. The emission spectrum would provide information about the energy of the first excited singlet state. The fluorescence quantum yield and lifetime are important parameters that quantify the efficiency and dynamics of the emission process. These properties are often sensitive to the molecular environment and can be used to probe intermolecular interactions.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elucidate the structure of "Quinoxaline, 6,6'-oxybis-" by analyzing its fragmentation pattern. nih.gov

X-ray Diffraction Studies of Crystalline Forms and Supramolecular Assemblies

Furthermore, X-ray diffraction studies can reveal how the molecules pack in the crystal lattice, providing insights into the nature and geometry of intermolecular interactions, such as π-π stacking and C-H···N hydrogen bonds. These interactions play a crucial role in determining the physical properties of the material. While specific X-ray data for "Quinoxaline, 6,6'-oxybis-" is not currently available, studies on related heterocyclic compounds have shown the importance of such analyses.

Electrochemical Characterization (e.g., Cyclic Voltammetry) for Redox Behavior and Energy Levels

Electrochemical methods, particularly cyclic voltammetry (CV), are used to investigate the redox properties of "Quinoxaline, 6,6'-oxybis-" and to estimate the energy levels of its frontier molecular orbitals (HOMO and LUMO). nih.govunav.edu

The quinoxaline moiety is known to be electrochemically active, and "Quinoxaline, 6,6'-oxybis-" is expected to undergo reduction processes corresponding to the acceptance of electrons into its LUMO. The reduction potentials can be determined from the cyclic voltammogram. nih.govresearchgate.netunav.edu The reversibility of the redox processes provides information about the stability of the generated radical ions.

From the onset potentials of the oxidation and reduction waves, the HOMO and LUMO energy levels can be estimated. These parameters are crucial for understanding the electronic properties of the molecule and for its potential application in electronic devices.

Table 3: Electrochemical Data for a Representative Quinoxaline Derivative (Note: Data for 1,4-di-N-oxide quinoxaline-2-carboxamide (B189723) derivatives, as specific data for the target compound is unavailable.)

Compound Type First Reduction Potential (V vs. Ag/AgCl) Second Reduction Potential (V vs. Ag/AgCl) Technique
Quinoxaline di-N-oxides-0.4 to -1.9-Cyclic Voltammetry

Thermal Analysis Techniques for Stability and Phase Transitions

Thermal analysis techniques, including Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are crucial for evaluating the thermal stability and phase behavior of materials. For "Quinoxaline, 6,6'-oxybis-", while specific data is not extensively available in public literature, the thermal characteristics can be inferred from studies on structurally related poly(aryl ether quinoxaline)s (PEQs) and other quinoxaline derivatives. These polymers, which incorporate the quinoxaline and ether linkages present in "Quinoxaline, 6,6'-oxybis-", are known for their exceptional thermal robustness.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature, providing insights into its thermal stability and decomposition profile. Polymers containing quinoxaline units are noted for their high thermal stability. For instance, poly(aryl ether quinoxaline)s (PEQs) have been reported to exhibit initial thermal decomposition temperatures exceeding 475 °C. scientific.net This high stability is attributed to the aromatic and heterocyclic nature of the quinoxaline backbone.

It is anticipated that "Quinoxaline, 6,6'-oxybis-" would also demonstrate high thermal stability. The decomposition would likely proceed in a multi-stage process, typical for complex organic molecules, involving the cleavage of the ether linkage and subsequent degradation of the quinoxaline rings. The residue at the end of the analysis in an inert atmosphere would likely be a significant amount of char, indicative of the high aromatic content.

Differential Scanning Calorimetry (DSC)

DSC is employed to study the heat flow to or from a sample as it is heated, cooled, or held at a constant temperature, revealing information about phase transitions such as melting and glass transitions. For "Quinoxaline, 6,6'-oxybis-", DSC analysis would be expected to show a distinct melting point, characteristic of a crystalline solid.

In analogous polymeric systems, such as certain poly(arylene ether)s containing quinoxaline units, glass transition temperatures (Tg) have been observed in the range of 179 to 283 °C, with some semicrystalline variants showing melting transitions (Tm) between 365 to 388 °C. kpi.ua While "Quinoxaline, 6,6'-oxybis-" is a smaller molecule and not a polymer, these values for related polymers underscore the inherent thermal stability of the quinoxaline ether structure. The presence of the flexible ether linkage in "Quinoxaline, 6,6'-oxybis-" would likely result in a lower melting point compared to more rigid quinoxaline structures.

The following table summarizes the expected thermal properties of "Quinoxaline, 6,6'-oxybis-" based on data from related compounds.

Thermal PropertyExpected Behavior for Quinoxaline, 6,6'-oxybis- (B12322964)
Decomposition Temperature (TGA) High, likely with onset above 400 °C, reflecting the stability of the quinoxaline and aryl ether moieties.
Char Yield (TGA) Significant char yield is expected due to the high aromatic content.
Melting Point (DSC) A sharp melting endotherm is anticipated, indicative of a crystalline solid.
Glass Transition (DSC) As a crystalline small molecule, a distinct glass transition is not expected unless the compound can be vitrified by rapid cooling from the melt.

Detailed research findings on analogous polymeric systems provide a strong basis for these expectations. For example, novel poly(aryl ether quinoxaline)s have demonstrated not only high thermal decomposition temperatures but also high glass transition temperatures, generally above 210 °C. scientific.net The thermal stability of various quinoxaline derivatives has been consistently reported as high across numerous studies.

Computational and Theoretical Investigations of Quinoxaline, 6,6 Oxybis Systems

Quantum Chemical Calculations (e.g., Density Functional Theory)

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems. It has been widely applied to quinoxaline (B1680401) and its derivatives to predict a variety of molecular properties. researchgate.netresearchgate.netiiste.org DFT calculations, often using functionals like B3LYP with various basis sets (e.g., 6-31G**, 6-311++G(d,p)), enable the determination of optimized geometries, electronic properties, and spectroscopic features. researchgate.netresearchgate.net

Prediction of Electronic Structure (HOMO-LUMO Energy Levels, Band Gaps)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the electronic and optical properties of a molecule. The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of chemical reactivity and kinetic stability. researchgate.netnih.gov A smaller energy gap generally corresponds to a "softer" molecule that is more polarizable and reactive, while a larger gap indicates a "harder," more stable molecule. researchgate.net

For the parent quinoxaline molecule, DFT calculations at the B3LYP/6-31G** level have determined the HOMO-LUMO energy gap. researchgate.net Studies on various quinoxaline derivatives show that these energy levels can be tuned by introducing different functional groups. researchgate.netnih.govresearchgate.net This tuning affects properties relevant to applications in organic electronics, such as solar cells, where the HOMO and LUMO levels influence electron injection and dye regeneration processes. researchgate.net For instance, theoretical investigations on quinoxaline-based dyes for solar cells have shown that modifying the molecular structure can favorably alter the HOMO and LUMO energy levels, thereby improving photovoltaic performance. researchgate.net

Calculated Electronic Properties of Quinoxaline Derivatives (eV)
DerivativeHOMO Energy (eV)LUMO Energy (eV)Energy Gap (ΔE) (eV)Computational MethodReference
Quinoxaline-6.79-1.235.56DFT/B3LYP researchgate.net
Quinoxaline Derivative 6q-5.83-2.453.38DFT/B3LYP/6-31G'(d,p) nih.gov
Quinoxaline Derivative 6al-6.21-2.273.94DFT/B3LYP/6-31G'(d,p) nih.gov

Conformational Analysis and Optimized Molecular Geometries

Quantum chemical calculations are instrumental in determining the most stable three-dimensional arrangement of atoms in a molecule. By calculating the potential energy for different conformations, researchers can identify the optimized molecular geometry corresponding to the lowest energy state. researchgate.netresearchgate.net For quinoxaline derivatives, DFT methods like B3LYP with basis sets such as 6-31G(d,p) or 6-311++G(d,p) are used to obtain these optimized structures in the gas phase. researchgate.netresearchgate.net

These calculations provide detailed information on bond lengths, bond angles, and dihedral angles. researchgate.net For example, in a study of quinoxalinone derivatives, theoretical configurations were determined and compared with experimental X-ray diffraction data where available, noting that discrepancies can arise because calculations often refer to an isolated molecule in the gas phase, whereas experimental data is from the solid state. ias.ac.in The planarity of the quinoxaline system is a key feature, although substitutions can introduce conformational flexibility.

Selected Calculated Bond Lengths (Å) for a Quinoxaline Derivative
BondCalculated Length (Å) (B3LYP/6-311++G(d,p))Reference
N1-C21.312 researchgate.net
C2-C31.475 researchgate.net
N4-C31.312 researchgate.net
C9-N11.381 researchgate.net

Simulation of Spectroscopic Properties (e.g., UV-Vis, NMR)

Theoretical methods can simulate spectroscopic data, which is invaluable for interpreting experimental results. Time-Dependent Density Functional Theory (TD-DFT) is commonly used to predict electronic absorption spectra (UV-Vis). researchgate.netias.ac.in By calculating the excitation energies and oscillator strengths, TD-DFT can identify the electronic transitions (e.g., n→π, π→π) responsible for the observed absorption bands. ias.ac.in For instance, TD-DFT calculations on quinoxalinone derivatives have been used to understand their electronic properties and assign transitions in their UV spectra. ias.ac.in

Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework. ias.ac.inbtu.edu.tr These calculated shifts are often compared with experimental data to confirm molecular structures. While calculated ¹³C NMR shifts generally show good agreement with experimental values, predicted ¹H NMR shifts, particularly for protons involved in hydrogen bonding (like N-H), can show deviations due to intermolecular interactions not fully captured in gas-phase calculations. ias.ac.in

Molecular Dynamics Simulations for Supramolecular Interactions and Self-Assembly

While quantum chemical calculations are excellent for single molecules or small clusters, molecular dynamics (MD) simulations are better suited for studying the behavior of larger systems over time. nih.govnih.gov MD simulations can model the interactions between molecules, such as the self-assembly of Quinoxaline, 6,6'-oxybis- (B12322964) units into larger supramolecular structures. These simulations provide insights into how intermolecular forces, like π–π stacking and hydrogen bonding, govern the organization of molecules in the condensed phase. beilstein-journals.org

Such studies are crucial for understanding the properties of materials derived from these compounds, including liquid crystals and organic thin films. rsc.org By simulating the dynamic behavior of many molecules at once, MD can predict macroscopic properties like thermal stability and morphology, which are essential for the design of functional materials for electronic devices. beilstein-journals.orgrsc.org

Reaction Mechanism Elucidation through Computational Approaches

Computational chemistry offers a powerful lens through which to view the intricate steps of chemical reactions. For quinoxaline systems, theoretical methods can be used to propose and validate reaction mechanisms. iiste.org By calculating the energies of reactants, transition states, and products, a potential energy surface for a given reaction can be mapped out.

This allows for the determination of activation barriers, which are critical for understanding reaction kinetics. For example, the mechanism for the photocatalytic synthesis of a quinoxaline derivative was proposed using DFT calculations (B3LYP/6-311+G(2d)), providing a detailed picture of the cycloaddition reaction pathway. iiste.org Similarly, the reactivity of quinoxaline 1,4-dioxides, which is largely dictated by the N-oxide groups, can be explored computationally to understand reactions like reduction and decarboxylation. mdpi.com

Derivation of Quantitative Structure-Property Relationships from Theoretical Models

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) models aim to correlate the chemical structure of a compound with its physical properties or biological activity. researchgate.netmdpi.com These models are built by finding a mathematical relationship between calculated molecular descriptors (derived from theoretical models) and experimentally measured properties.

For quinoxaline derivatives, QSPR/QSAR studies have been employed to predict properties like corrosion inhibition efficiency and anticancer activity. researchgate.netmdpi.com Molecular descriptors can include electronic parameters (HOMO/LUMO energies, dipole moment), steric factors, and topological indices. researchgate.netresearchgate.net For example, a QSAR study on quinoxaline derivatives as corrosion inhibitors for copper successfully correlated quantum chemical parameters with experimentally determined inhibition efficiencies, demonstrating the predictive power of these theoretical models. researchgate.net Such models are valuable tools in medicinal chemistry and materials science for the rational design of new compounds with desired properties, reducing the need for extensive trial-and-error synthesis and testing. rsc.orgmdpi.com

Applications in Advanced Materials Science and Engineering

Integration of Quinoxaline (B1680401), 6,6'-oxybis- (B12322964) into High-Performance Polymers

The incorporation of the Quinoxaline, 6,6'-oxybis- moiety into polymer backbones is a key strategy for developing high-performance materials suitable for demanding applications, such as those in the aerospace industry.

The quinoxaline ring system is known for its excellent thermal and oxidative stability. kpi.ua This inherent stability is conferred upon polymers that incorporate this heterocycle. Poly(arylene ether quinoxaline)s (PAEQs) have been synthesized through the aromatic nucleophilic displacement reaction of bis(phenolquinoxaline) compounds, such as 6,6'-oxybis[2-(4-hydroxyphenyl)-3-phenylquinoxaline], with activated aromatic difluoro compounds. kpi.ua

The resulting polymers exhibit impressive thermal resilience. Thermogravimetric analysis (TGA) of these PAEQs shows that significant thermal degradation (a 5% weight loss) occurs only at very high temperatures, typically around 480°C in air and 500°C in a nitrogen atmosphere. kpi.ua This high level of stability is attributed to the robust aromatic and heterocyclic nature of the polymer backbone, making these materials suitable for high-temperature applications. kpi.ua

The rigid structure of the bis-quinoxaline unit has a profound impact on the thermomechanical properties of the resulting polymers, most notably the glass transition temperature (Tg). The Tg is a critical parameter that defines the upper-temperature limit for a polymer's structural application. The inclusion of the inflexible quinoxaline segments into the polymer chain restricts segmental motion, leading to high Tg values. kpi.ua

Table 1: Thermomechanical Properties of Poly(arylene ether quinoxaline)s (PAEQs) Derived from a 6,6'-oxybis(quinoxaline) Analog kpi.ua

Polymer Inherent Viscosity (dl/g) Glass Transition Temperature (Tg, °C)
P3 1.30 283
P7 1.09 240
P8 0.34 225
P9 0.43 213
P10 0.40 222

Data derived from the synthesis of poly(arylene ether)s containing quinoxaline units. P3 and P7 are amorphous polymers, while P8, P9, and P10 are derived from 6,6'-oxybis[2-(4-hydroxyphenyl)-3-phenyl-quinoxaline] and activated difluoro compounds.

While the rigidity of the Quinoxaline, 6,6'-oxybis- unit enhances thermal properties, it also influences the polymer's solubility and processing characteristics. High-performance polymers must be processable to be fabricated into useful forms like films, coatings, or matrix resins for composites. The PAEQs containing the oxybis(quinoxaline) linkage were found to be soluble in solvents like m-cresol (B1676322), allowing them to be processed from solution. kpi.ua

However, the same rigidity that boosts thermal performance can lead to brittleness. Thin films cast from m-cresol solutions of these PAEQs were reported to be opaque and tended to snap when creased, indicating a lack of ductility. kpi.ua This highlights a common trade-off in polymer design between thermal stability and mechanical toughness. Furthermore, the molecular weight of some semicrystalline variants was limited by their solubility in the reaction media during synthesis. kpi.ua

Optoelectronic Materials Based on Quinoxaline, 6,6'-oxybis- Scaffolds

The electron-deficient nature of the quinoxaline ring makes it an excellent building block for functional organic materials used in optoelectronic devices. sioc-journal.cnrsc.orgcase.edu The two nitrogen atoms in the pyrazine (B50134) ring act as electron-withdrawing centers, which facilitates the creation of donor-acceptor (D-A) type molecules with tailored energy levels and photophysical properties. case.eduresearchgate.net

Quinoxaline and its derivatives are promising candidates for constructing emitters in OLEDs, particularly for achieving red and near-infrared (NIR) emission. sioc-journal.cnrsc.org In the design of materials for Thermally Activated Delayed Fluorescence (TADF), a small energy gap between the lowest singlet (S1) and triplet (T1) excited states (ΔEST) is crucial for efficient harvesting of triplet excitons. sioc-journal.cnresearchgate.net The strong electron-accepting character of the quinoxaline core helps create D-A systems where charge transfer between the donor and acceptor moieties can be tuned to achieve a small ΔEST. sioc-journal.cn This structural advantage allows for the design of red TADF emitters, which can convert triplet excitons into fluorescence through a process called reverse intersystem crossing (RISC), boosting the theoretical internal quantum efficiency to 100%. sioc-journal.cnresearchgate.net While specific devices using the exact "6,6'-oxybis-" linker are not prominently detailed, the fundamental properties of the quinoxaline scaffold are central to this field of research. sioc-journal.cnresearchgate.net

In the realm of photovoltaics, the electron-accepting quinoxaline unit is a valuable component in materials for both organic solar cells and dye-sensitized solar cells. rsc.orgcase.edu In OSCs, quinoxaline-based polymers and small molecules have been actively investigated as electron acceptors. rsc.orgnih.gov The ability to tune the energy levels of these materials allows for better alignment with donor materials, facilitating efficient charge separation at the donor-acceptor interface. rsc.org Quinoxaline-based polymers have been used to create high-performance polymer solar cells, with some devices achieving impressive power conversion efficiencies (PCEs). rsc.orgresearchgate.net

In DSSCs, quinoxaline derivatives are used to construct organic sensitizers, often in a D-A-π-A configuration where the quinoxaline acts as an auxiliary acceptor. case.eduresearchgate.net This design helps to promote efficient intramolecular charge transfer upon light absorption and injection of electrons into the semiconductor (e.g., TiO2) electrode, leading to higher device efficiencies. case.edu The structural versatility and strong electron-withdrawing nature of the quinoxaline core make it a promising platform for developing next-generation photovoltaic materials. rsc.orgcase.edu

Organic Field-Effect Transistors (OFETs) and Charge Transport Characteristics

Quinoxaline derivatives are recognized for their potential as electron-transporting materials in various organic electronic devices, including Organic Field-Effect Transistors (OFETs). nih.gov The performance of these devices is fundamentally linked to the charge transport characteristics of the organic semiconductor used. nih.gov The movement of charge carriers in these materials is a complex process influenced by electronic, structural, and energetic factors. nih.gov

The versatility of the quinoxaline structure allows for extensive functionalization, which in turn enables the fine-tuning of its electronic properties to optimize performance for specific applications. nih.gov While quinoxaline-based materials have been noted for their hole-transporting capabilities, strategic modifications have revealed their significant potential as electron-transporting materials (ETMs), exhibiting high electron mobility and efficient charge transfer. nih.gov

The development of solution-processed OFETs is a key area of interest due to the potential for low-cost, large-scale fabrication of flexible electronics. nih.gov However, achieving high charge carrier mobility, operational stability, and uniform device performance remains a challenge. nih.gov Research into soluble fullerene semiconductors for n-channel OFETs has been extensive, but these materials have yet to fully meet commercialization requirements. nih.gov

The fabrication of OFETs with highly oriented films of organic semiconductors is another approach to enhance performance. Techniques like zone casting can produce parallel ribbons of crystalline material, leading to improved charge transport. tugraz.at While challenges such as film homogeneity and defects exist, OFETs fabricated from solution-deposited films show promise for integrated circuit technology. tugraz.at

Supramolecular Assemblies and Frameworks

Metal-Organic Frameworks (MOFs) and Coordination Polymers utilizing Quinoxaline, 6,6'-oxybis- as Ligands

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters linked together by organic ligands. mdpi.com The ability to choose from a vast array of metal centers and organic linkers allows for the design of materials with tunable properties for applications in gas storage, separation, catalysis, and sensing. mdpi.commdpi.com

The ligand Quinoxaline, 6,6'-oxybis- can serve as a building block for constructing MOFs and coordination polymers. Its nitrogen-containing heterocyclic structure provides coordination sites for metal ions. The synthesis of coordination polymers often involves the reaction of a ligand with various metal ions such as Zn(II), Cu(II), Ni(II), Co(II), and Mn(II). researchgate.net The resulting materials can be characterized by techniques like elemental analysis, infrared spectroscopy, and thermogravimetric analysis to determine their composition, structure, and thermal stability. researchgate.net

A flexible bent-bis(triazolyl)-based ligand was used to create coordination polymers, where the final structure was influenced by the dicarboxylate ligands present. researchgate.net In another example, a copper(II) coordination polymer was formed using 1,1'-(oxybis(1,4-phenylene))bis(1H-1,2,4-triazole) as a ligand, resulting in a chain-like structure. researchgate.net

The design of MOFs can also involve post-synthetic modification, where a pre-existing MOF is chemically altered to introduce new functional groups. rsc.org For instance, an amine-functionalized MOF, MIL-101-Cr–NH2, was modified to introduce sulfonic acid groups, creating a solid acid catalyst with high surface area and large pores. rsc.org This catalyst proved effective in the synthesis of quinoxaline derivatives. rsc.org

The stability of MOFs is a critical factor for their practical application. osti.gov The strength of the bond between the metal and the ligand is a key determinant of this stability. osti.gov Chelating ligands, which can form multiple bonds with a metal ion, are known to form highly stable complexes. osti.gov Hydroxamate-based ligands, for example, have been used to construct exceptionally stable MOFs with Fe(III), attributed to the strong chelation effect. osti.gov

Non-Covalent Interactions in Quinoxaline, 6,6'-oxybis- Based Materials

Non-covalent interactions play a crucial role in the structure and function of supramolecular assemblies. In the context of materials based on Quinoxaline, 6,6'-oxybis-, these interactions can dictate the packing of molecules in the solid state and influence their properties.

In the development of chemosensors, host-guest complex formation is a key non-covalent interaction. rsc.orgscispace.com For example, quinoxalinium salts have been shown to form host-guest complexes with larger anions like ascorbate (B8700270). rsc.orgscispace.com This interaction, driven by non-covalent forces, induces changes in the absorption and fluorescence signals of the quinoxaline moiety, forming the basis for sensing. rsc.orgscispace.com Unlike smaller anions that may form covalent bonds through nucleophilic addition, the larger size of ascorbate favors a non-covalent binding mechanism. rsc.orgscispace.com Theoretical calculations, such as Density Functional Theory (DFT), can provide insights into the nature of these host-guest interactions and the selectivity of the sensor. rsc.org

Hydrogen bonding is another critical non-covalent interaction. In a study of ascorbate, it was found that intramolecular hydrogen bonds contribute to the stability of its different conformations. scispace.com The orientation of hydroxyl groups acting as hydrogen bond donors to oxygen atoms within the same molecule determines the global and local minimum energy structures. scispace.com Such specific interactions are fundamental to the recognition processes in supramolecular chemistry.

Chemosensor Development and Signal Transduction Mechanisms

Optical and Electrochemical Sensing Platforms for Chemical Analytes

Quinoxaline derivatives are valuable platforms for the development of chemosensors due to their adaptable optical and electronic properties. mdpi.com These compounds can be functionalized to create sensors that detect a variety of analytes, including ions and small molecules, through changes in their color (colorimetric) or fluorescence (fluorometric) properties. mdpi.comresearchgate.net

Optical chemosensors based on quinoxaline often operate on the principle of a "push-pull" system. mdpi.com In this design, electron-donating groups are attached to the electron-deficient quinoxaline core. mdpi.com This arrangement can lead to significant shifts in the absorption and emission spectra in response to external stimuli, such as changes in pH. mdpi.com For instance, a quinoxaline derivative with aminopropylamino substituents has been developed as a dual-channel pH sensor for acidic aqueous solutions. mdpi.com The protonation of the quinoxaline ring in acidic conditions causes a visible color change and a shift in the fluorescence emission, allowing for both semi-quantitative naked-eye detection and precise instrumental analysis. mdpi.com

The development of quinoxalinium salts has led to chemosensors that can detect anions through different mechanisms. rsc.orgscispace.com These sensors can exhibit a dual-mode response: nucleophilic addition for smaller anions like fluoride (B91410) and acetate, and host-guest complex formation for larger anions like ascorbate. rsc.orgscispace.com These interactions result in distinct changes in the UV-Vis absorption and fluorescence spectra, enabling the detection of the target analytes. rsc.orgscispace.com

Electrochemical sensing platforms can also be developed using quinoxaline-based materials. The inherent redox activity of the quinoxaline moiety can be exploited for the electrochemical detection of analytes.

Strategies for Selectivity and Sensitivity Enhancement

Enhancing the selectivity and sensitivity of chemosensors is crucial for their practical application. researchgate.netaps.org Selectivity refers to the ability of a sensor to respond to a specific analyte in the presence of other potentially interfering species, while sensitivity relates to the magnitude of the sensor's response to a given concentration of the analyte. aps.org

The choice of the signaling mechanism also plays a role in enhancing sensitivity. Ratiometric sensing, where the ratio of fluorescence intensities at two different wavelengths is measured, can provide more robust and reliable measurements compared to single-intensity measurements, as it can correct for variations in probe concentration and instrumental factors. researchgate.net

For gaseous analytes, theoretical approaches like exploiting destructive quantum interference (QI) in molecular junctions have been proposed to enhance both sensitivity and selectivity by several orders of magnitude. aps.org This method allows for the calibration of the sensor to better distinguish between different gas molecules. aps.org Another technique for gas sensors is flow modulation, where periodically exposing the sensor to the sample can generate AC and DC signals that are indicative of the gas concentration and species, respectively, thereby improving sensitivity and selectivity. researchgate.net

Catalytic Applications and Ligand Design for Metal-Catalyzed Reactions

The unique electronic and structural characteristics of the quinoxaline scaffold have prompted investigations into its utility in catalysis. The presence of nitrogen atoms within the pyrazine ring system allows for effective coordination with a variety of metal centers, making quinoxaline derivatives promising candidates for ligand design in both homogeneous and heterogeneous catalysis. The ether linkage in "Quinoxaline, 6,6'-oxybis-" introduces additional conformational flexibility and potential coordination sites, which could influence the catalytic activity and selectivity of its metal complexes.

Quinoxaline, 6,6'-oxybis- as a Ligand in Homogeneous Catalysis

In the realm of homogeneous catalysis, the design of ligands is paramount to controlling the reactivity and selectivity of metal catalysts. Ligands can modulate the steric and electronic properties of the metal center, thereby fine-tuning its catalytic performance for specific organic transformations. While the broader class of quinoxaline derivatives has been explored as ligands for various metal-catalyzed reactions, specific research on "Quinoxaline, 6,6'-oxybis-" in this context is limited in publicly available scientific literature.

Generally, quinoxaline-based ligands can act as bidentate chelators through their nitrogen atoms, forming stable complexes with transition metals. isca.inresearchgate.net The resulting metal complexes have been investigated for their catalytic potential in a range of reactions. However, detailed studies focusing on the catalytic applications of "Quinoxaline, 6,6'-oxybis-" metal complexes are not extensively documented. The synthesis of various metal complexes with quinoxaline derivatives has been reported, with characterization often performed using techniques such as elemental analysis, molar conductance, magnetic susceptibility, and various spectroscopic methods (IR, UV-Vis, NMR, and Mass spectrometry). isca.menih.gov

The potential of "Quinoxaline, 6,6'-oxybis-" as a ligand lies in its ability to form well-defined coordination spheres around a metal ion. The ether bridge could allow the two quinoxaline units to coordinate to a single metal center in a pincer-like fashion or to bridge two different metal centers, leading to the formation of binuclear or polynuclear complexes. These structural variations could, in principle, be exploited to design catalysts for reactions requiring cooperative metal effects.

Table 1: Potential Homogeneous Catalytic Applications of Quinoxaline-Based Ligands

Catalytic ReactionMetal CenterGeneral Observations on Quinoxaline Ligands
Cross-Coupling ReactionsPalladium, NickelQuinoxaline ligands can stabilize the metal center in various oxidation states, crucial for catalytic cycles like Suzuki, Heck, and Sonogashira couplings. researchgate.net
Oxidation ReactionsManganese, Cobalt, CopperThe nitrogen donors in quinoxalines can support metal centers in higher oxidation states, potentially enabling selective oxidation of organic substrates.
PolymerizationRutheniumConjugated polymers containing quinoxaline units and ruthenium complexes have been synthesized, suggesting applications in materials with specific electronic properties. isca.in

Heterogeneous Catalysis with Quinoxaline, 6,6'-oxybis- Modified Supports

Heterogeneous catalysis offers advantages in terms of catalyst separation and reusability. The immobilization of catalytically active species onto solid supports is a key strategy in designing robust and practical catalytic systems. "Quinoxaline, 6,6'-oxybis-" could potentially be used to functionalize support materials, thereby creating a solid-supported ligand for anchoring metal catalysts.

The nitrogen atoms of the quinoxaline moieties could serve as anchoring points for metal nanoparticles or single-atom catalysts. The ether linkage might provide flexibility, allowing the immobilized ligand to effectively chelate with the metal species. This approach could enhance the stability of the catalyst by preventing leaching of the metal into the reaction medium. researchgate.net

While there is no specific literature detailing the use of "Quinoxaline, 6,6'-oxybis-" for modifying catalyst supports, the broader field of using nitrogen-containing organic molecules for this purpose is well-established. For instance, materials like covalent triazine frameworks (CTFs), which contain nitrogen-rich heterocyclic units, have been used as supports for palladium nanoparticles, showing improved stability in liquid-phase reactions. researchgate.net Similarly, metal-organic frameworks (MOFs) functionalized with specific ligands are used to create highly dispersed and active catalytic sites. rsc.org

Table 2: Potential Strategies for "Quinoxaline, 6,6'-oxybis-" in Heterogeneous Catalysis

Support MaterialPotential Functionalization MethodTarget MetalPotential Catalytic Application
Silica, AluminaCovalent grafting of a modified "Quinoxaline, 6,6'-oxybis-" derivative.Palladium, PlatinumHydrogenation, C-C coupling reactions. nih.gov
Carbon Nanotubes, Grapheneπ-π stacking interactions or covalent functionalization.Rhodium, RutheniumHydroformylation, reduction reactions. nih.gov
Metal-Organic Frameworks (MOFs)Incorporation as a functionalized linker during MOF synthesis.Copper, ZincCyclization reactions, synthesis of fine chemicals. researchgate.net

This table outlines hypothetical strategies based on established methods in heterogeneous catalysis, as direct applications of "Quinoxaline, 6,6'-oxybis-" have not been reported.

Future Perspectives and Research Directions

Development of Novel Synthetic Routes with Enhanced Sustainability and Atom Economy

The future synthesis of Quinoxaline (B1680401), 6,6'-oxybis- (B12322964) and its derivatives will increasingly prioritize green chemistry principles, moving away from traditional methods that may involve harsh conditions or stoichiometric reagents. The focus is on developing catalytic, atom-economical processes that minimize waste and environmental impact.

Several modern synthetic strategies developed for the broader quinoxaline family are directly applicable. One promising avenue is the use of transition-metal catalysis. For instance, cobalt-phosphine-free complexes have been successfully used for the dehydrogenative coupling of vicinal diols with o-phenylenediamines, offering a highly atom-economical route to quinoxalines where water is the only byproduct. rsc.orgresearchgate.net Another approach involves electrosynthesis, which utilizes electrons as traceless reagents to mediate the cyclization of ketones with o-phenylenediamines, avoiding the need for chemical oxidants under mild conditions. thieme-connect.com This method has demonstrated scalability, achieving gram-scale synthesis with good yields. thieme-connect.com

Furthermore, metal-free synthetic routes are gaining traction. These include iodine-catalyzed domino reactions that transform alkenes and o-phenylenediamines into quinoxalines with high atom economy. nih.gov Organocatalytic methods, using catalysts such as nitrilotris(methylenephosphonic acid), have also proven efficient for the condensation of 1,2-diamines and 1,2-dicarbonyl compounds, offering rapid reaction times and high yields. nih.gov These sustainable methods represent the next frontier for producing Quinoxaline, 6,6'-oxybis- and related structures efficiently and responsibly.

Table 1: Comparison of Modern Synthetic Routes for Quinoxaline Scaffolds

Method Catalyst/Reagent Key Advantages Byproducts Reference(s)
Catalytic Dehydrogenation Cobalt(II) Complex High atom economy, phosphine-free, neutral conditions H₂O rsc.orgresearchgate.net
Electrosynthesis Electrons (Electrocatalysis) Avoids chemical oxidants, mild conditions, scalable H₂ thieme-connect.com
Domino Reaction Iodine (I₂) / TBHP Metal-free, operationally simple, high atom economy Varies nih.gov
Organocatalysis Nitrilotris(methylenephosphonic acid) Metal-free, short reaction times, high yields H₂O nih.gov

Exploration of Emerging Material Applications in Energy and Environmental Technologies

The inherent electronic properties of the quinoxaline moiety—specifically its electron-accepting nature—make Quinoxaline, 6,6'-oxybis- a prime candidate for applications in energy and environmental sectors. d-nb.infobeilstein-journals.org The ether bridge offers a point of structural flexibility and can influence intermolecular packing and solubility, which are critical for device performance.

In energy storage, quinoxaline derivatives are being investigated as promising materials for aqueous organic redox flow batteries (RFBs). nsf.gov These batteries are attractive for grid-scale energy storage, and organic molecules like quinoxalines offer tunable redox potentials. nsf.gov A key challenge is the chemical stability of the reduced form; however, research has shown that molecular design, such as seen in quinoxaline-2-carboxylic acid, can dramatically increase stability and eliminate capacity fade. nsf.gov Polymeric versions, like poly(6-(1H-pyrrol-1-yl)quinoxaline), have been successfully used as an anode material in aqueous hybrid flow batteries, demonstrating high discharge capacity and excellent cycling stability. researchgate.net

In the realm of organic electronics, the electron-transporting capabilities of quinoxalines are well-documented. d-nb.infobeilstein-journals.org This makes Quinoxaline, 6,6'-oxybis- a potential building block for:

Organic Solar Cells (OSCs): As a component of non-fullerene acceptors (NFAs), where the strong electron-accepting ability can facilitate efficient charge separation and transport. d-nb.info

Organic Light-Emitting Diodes (OLEDs): As a host material, particularly for phosphorescent OLEDs. Bipolar host materials combining quinoxaline with a carbazole (B46965) moiety have achieved high external quantum efficiencies and luminance in red OLEDs.

For environmental technologies, quinoxaline derivatives have shown significant promise as corrosion inhibitors for metals and alloys. researchgate.net Their electron-rich nature, with nitrogen heteroatoms and π-electrons, allows them to adsorb effectively onto metal surfaces, forming a protective layer that mitigates electrochemical corrosion processes. researchgate.net

Advanced Characterization Techniques for In Situ and Operando Studies of Functioning Devices

To bridge the gap between molecular design and device performance, it is crucial to understand how materials like Quinoxaline, 6,6'-oxybis- behave under real operating conditions. Future research will increasingly rely on advanced characterization techniques that provide real-time, dynamic information.

In situ and operando studies are particularly powerful. For example, in the context of quinoxaline-based redox flow batteries, operando UV-visible spectroscopy has been used to monitor the chemical state of the quinoxaline molecule during cell cycling. nsf.gov This technique allowed researchers to identify and quantify the rate of tautomerization—a key degradation pathway—in the reduced form of the molecule, providing a direct link between a specific molecular transformation and the observed capacity fade of the battery. nsf.gov

Beyond spectroscopy, a suite of characterization tools will be essential:

Electrochemical Analysis: Techniques like cyclic voltammetry will continue to be fundamental for determining the redox potentials and electrochemical stability of new derivatives.

Spectroelectrochemistry: Combining spectroscopy (UV-Vis, Raman) with electrochemistry to study the structural and electronic changes of the molecule at different charge states.

Post-Mortem Analysis: Using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry to analyze electrolyte composition after extended device operation, identifying degradation products and confirming decay mechanisms. nsf.gov

Surface Analysis: For applications like corrosion inhibition, techniques like Hirshfeld surface (HS) analysis can provide insight into the nature and magnitude of intermolecular interactions within the protective film. tandfonline.com

Applying these advanced, multi-modal characterization strategies to devices incorporating Quinoxaline, 6,6'-oxybis- will be critical for understanding failure modes and rationally designing next-generation materials with enhanced durability and performance.

Synergistic Integration of Computational and Experimental Approaches for Rational Design and Discovery

The traditional Edisonian approach to materials discovery is being superseded by a more efficient paradigm that synergistically combines computational modeling with experimental synthesis and testing. This is particularly true for the tailored design of quinoxaline-based functional materials.

Computational chemistry, especially Density Functional Theory (DFT), has become an indispensable tool for predicting the properties of yet-to-be-synthesized molecules. nsf.govtandfonline.comresearchgate.net Researchers can screen virtual libraries of Quinoxaline, 6,6'-oxybis- derivatives to identify promising candidates for specific applications. For instance, DFT can be used to calculate:

Electronic Properties: Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, which are critical for designing donor and acceptor materials in organic solar cells and for tuning redox potentials in flow batteries. nsf.govresearchgate.net

Optical Properties: Predicting absorption spectra to engineer molecules that capture a broad range of the solar spectrum for photovoltaic applications. researchgate.net

Reaction Energetics: Modeling potential degradation pathways, such as tautomerization in RFBs, to identify more stable molecular architectures before undertaking complex synthesis. nsf.gov

This in silico design process has been successfully applied to quinoxalines for various applications. In one study, DFT was used to design five novel quinoxaline-based small molecules as potential donors for organic solar cells, predicting their electronic and photovoltaic properties. researchgate.net Another study combined DFT modeling with experimental cell cycling to establish a direct link between the calculated tautomerization energy of different quinoxaline derivatives and their measured stability in a flow battery. nsf.gov Similarly, molecular docking and other computational methods are used to rationally design quinoxaline derivatives as inhibitors for biological targets. researchgate.netbenthamdirect.comnih.gov

The future of research on Quinoxaline, 6,6'-oxybis- will leverage this integrated workflow: using computational tools to design molecules with target properties, followed by efficient, sustainable synthesis of the most promising candidates, and finally, using advanced operando characterization to validate their performance and provide feedback for the next design cycle.

Table 2: Examples of Computational-Experimental Synergy in Quinoxaline Research

Application Computational Method Predicted/Modeled Property Experimental Validation Reference(s)
Organic Solar Cells DFT / TD-DFT HOMO/LUMO levels, energy gap, absorption spectra Synthesis and device fabrication to measure Power Conversion Efficiency (PCE) researchgate.net
Redox Flow Batteries DFT Tautomerization energies, redox potentials Flow cell cycling to measure capacity fade, UV-Vis spectroscopy nsf.gov
OLEDs DFT Photophysical and electrochemical properties Synthesis and fabrication of red phosphorescent OLEDs to measure EQE and luminance
VEGFR-2 Inhibitors QSAR, Molecular Docking Inhibitory capacity (pIC₅₀), docking scores Synthesis and in vitro biological assays researchgate.net

Q & A

Basic: What are the optimized synthetic routes for 6,6'-oxybis-quinoxaline, and how do reaction conditions influence yield and purity?

Methodological Answer:
The synthesis of 6,6'-oxybis-quinoxaline typically involves condensation reactions between aromatic diamines and glyoxal derivatives. For example, a high-yield route employs 3,3'-diaminobenzidine and glyoxal bisulfite under nitrogen atmosphere in aqueous conditions . Key factors affecting yield include:

  • Temperature : Reactions at 70–80°C improve reaction kinetics but require careful pH control to avoid side products.
  • Purification : Recrystallization from 95% ethanol yields light yellow crystals with >90% purity .
  • Characterization : Confirm identity via 1^1H/13^13C NMR (peaks at δ 8.2–8.5 ppm for quinoxaline protons) and HRMS (exact mass: 264.08 g/mol) .

Advanced: How can inconsistencies in reported bioactivity data for 6,6'-oxybis-quinoxaline derivatives be systematically addressed?

Methodological Answer:
Data contradictions often arise from:

  • Purity discrepancies : Use HPLC (>98% purity thresholds) and elemental analysis to verify compound integrity .
  • Assay variability : Standardize bioactivity testing (e.g., fungicidal assays against Colletotrichum spp.) with positive controls like commercial herbicides .
  • Structural analogs : Compare substituent effects; e.g., methoxy groups at C-6 enhance herbicidal activity, while bromine reduces solubility .
  • Computational validation : Apply DFT analysis to predict electronic properties (e.g., HOMO-LUMO gaps) and correlate with experimental IC50_{50} values .

Basic: What spectroscopic and chromatographic techniques are critical for characterizing 6,6'-oxybis-quinoxaline derivatives?

Methodological Answer:

  • NMR Spectroscopy : 1^1H NMR identifies aromatic proton environments (e.g., split patterns for symmetrical vs. asymmetric substituents) . 13^13C NMR confirms carbonyl or ether linkages (e.g., C-O-C peaks at 60–70 ppm) .
  • HRMS : Required to distinguish molecular ions (e.g., [M+H]+^+ at m/z 265.09) from fragmentation products .
  • HPLC : Use C18 columns with acetonitrile/water gradients (70:30) to assess purity and detect trace impurities .

Advanced: What mechanistic insights explain the herbicidal activity of 6,6'-oxybis-quinoxaline derivatives, and how can they inform analog design?

Methodological Answer:

  • Mode of action : Derivatives like 3f inhibit protoporphyrinogen oxidase (PPO), disrupting chlorophyll biosynthesis in plants. Validate via enzyme inhibition assays (IC50_{50} < 1 µM) and in vivo chlorophyll fluorescence quenching .
  • SAR studies :
    • Electron-withdrawing groups (e.g., -CN) enhance PPO binding by increasing electrophilicity.
    • Allyl substituents improve membrane permeability, as shown in logP calculations (clogP ~2.5) .
  • Molecular docking : Use PPO crystal structures (PDB: 1SEZ) to model ligand-enzyme interactions, focusing on π-π stacking with heme cofactors .

Basic: How should researchers handle safety and stability concerns during 6,6'-oxybis-quinoxaline synthesis?

Methodological Answer:

  • Hazards : Classified as skin/eye irritants (GHS Category 2). Use PPE (gloves, goggles) and work in fume hoods .
  • Stability : Store under nitrogen at 4°C to prevent oxidation. Monitor decomposition via TLC (silica gel, ethyl acetate/hexane) .
  • Waste disposal : Neutralize acidic byproducts with sodium bicarbonate before incineration .

Advanced: What strategies resolve low solubility of 6,6'-oxybis-quinoxaline derivatives in biological assays?

Methodological Answer:

  • Co-solvents : Use DMSO (≤1% v/v) to maintain solubility without cytotoxicity .
  • Prodrug design : Introduce hydrolyzable groups (e.g., acetates) that cleave in vivo .
  • Nanoformulation : Encapsulate in PEGylated liposomes to enhance bioavailability; monitor via dynamic light scattering (DLS) for particle size <200 nm .

Basic: How can researchers validate the electronic properties of 6,6'-oxybis-quinoxaline for optoelectronic applications?

Methodological Answer:

  • UV-Vis spectroscopy : Measure absorption maxima (e.g., λmax_{max} ~350 nm for π→π* transitions) .
  • Cyclic voltammetry : Determine HOMO/LUMO levels (e.g., EHOMO_{HOMO} = -5.8 eV) using ferrocene as a reference .
  • Theoretical modeling : Compare DFT-calculated bandgaps with experimental data to optimize charge transport properties .

Advanced: What experimental and computational approaches identify synergistic effects in 6,6'-oxybis-quinoxaline-based drug combinations?

Methodological Answer:

  • Isobologram analysis : Quantify synergy in anticancer assays (e.g., with cisplatin) using CompuSyn software .
  • Transcriptomics : Profile gene expression (RNA-seq) to identify pathways modulated by combination therapy .
  • Network pharmacology : Map protein-protein interaction networks (e.g., STRING database) to predict off-target effects .

Basic: What are the best practices for documenting synthetic procedures and analytical data in publications?

Methodological Answer:

  • Experimental section : Include detailed protocols (e.g., molar ratios, reaction times) and purity data (NMR, HPLC) .
  • Supporting information : Provide crystallographic data (CCDC numbers) and raw spectral files (e.g., .jdx for IR) .
  • Reproducibility : Adhere to Beilstein Journal guidelines for compound characterization (≥95% purity for new compounds) .

Advanced: How can machine learning optimize the design of 6,6'-oxybis-quinoxaline derivatives with dual bioactivity?

Methodological Answer:

  • Dataset curation : Compile bioactivity data (e.g., IC50_{50}, logP) from ChEMBL or PubChem .
  • Model training : Use random forest or neural networks to predict herbicidal and antifungal activities .
  • Validation : Synthesize top virtual hits (e.g., derivatives with predicted pIC50_{50} >7) and test in multi-target assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Quinoxaline, 6,6'-oxybis-
Reactant of Route 2
Reactant of Route 2
Quinoxaline, 6,6'-oxybis-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.